2-(Decahydroquinolin-1-yl)acetonitrile

Thermal property Distillation Process chemistry

Fragment-based drug discovery campaigns require saturated, three-dimensional scaffolds to improve solubility, reduce CYP inhibition, and enhance clinical success rates. 2-(Decahydroquinolin-1-yl)acetonitrile (CAS 1215956-88-9) provides a fully saturated decahydroquinoline core (Fsp³ = 0.91) as a direct replacement for planar aromatic quinoline bioisosteres. • Non-planar chair/boat conformation with two bridgehead stereocenters enables systematic SAR of ring junction stereochemistry • Acetonitrile group serves as a latent aminomethyl, carboxamide, or carboxylic acid handle for fragment elaboration • Supplied as a free-flowing powder (mp 42-44 °C) at ≥95% purity, ensuring accurate weighing in parallel synthesis workflows.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 1215956-88-9
Cat. No. B1517913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Decahydroquinolin-1-yl)acetonitrile
CAS1215956-88-9
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2CC#N
InChIInChI=1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2
InChIKeyBLOIDUVEBKSVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Decahydroquinolin-1-yl)acetonitrile Overview


2-(Decahydroquinolin-1-yl)acetonitrile (CAS 1215956-88-9) is a fully saturated bicyclic heterocyclic compound with molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol [1]. It comprises a decahydroquinoline (DHQ) scaffold — a fused piperidine/cyclohexane ring system — N-functionalized with an acetonitrile group [2]. The DHQ scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting local anesthetic, analgesic, antiarrhythmic, anti-inflammatory, anticholinergic, spasmolytic, antifungal, and antiviral properties [2]. The compound is commercially available at ≥95% purity from multiple suppliers and is supplied as a powder at room temperature [3].

1
Fully saturated decahydroquinoline scaffold for high-Fsp³ fragment libraries
2
Solid powder (mp >40 °C) supports automated compound management workflows
3
Nitrile handle enables fragment elaboration via reduction, hydrolysis, or cycloaddition

Why Substitution Fails: Decahydroquinolin-1-yl-acetonitrile


Compounds within the broader “quinoline-acetonitrile” class span a wide range of saturation states—from fully aromatic quinoline to partially saturated tetrahydroquinoline to fully saturated decahydroquinoline—and differ substantially in ring topology (quinoline vs. isoquinoline vs. monocyclic piperidine). These structural variations produce quantifiable differences in 3D conformation, lipophilicity, fraction of sp³-hybridized carbons (Fsp³), physical state, and thermal properties [1][2][3]. The fully saturated decahydroquinoline core in the target compound confers a non-planar, chair/boat conformational profile with two bridgehead stereocenters capable of cis/trans isomerism, a feature absent in monocyclic piperidine analogs and partially saturated tetrahydroquinoline analogs [2]. These differences directly impact molecular recognition, physicochemical handling, and downstream synthetic utility, making simple one-for-one interchange unreliable without experimental re-validation.

Target
Fully saturated decahydroquinoline: non-planar chair/boat conformation with bridgehead stereocenters
vs. Piperidine
Monocyclic analog lacks fused cyclohexane ring; physical form (semi-solid) may shift handling and formulation workflows
vs. Tetrahydroquinoline
Partially aromatic analog has lower Fsp³ and planar ring; 3D conformational profile and lipophilicity may differ

Quantitative Evidence vs Structural Analogs


Boiling Point Advantage Over Piperidine Analog

The target compound exhibits a boiling point of 284.1±0±23.0 °C at 760 mmHg, which is approximately 74 °C higher than that of 2-(piperidin-1-yl)acetonitrile (210 °C) [1]. This difference reflects the greater molecular weight and increased van der Waals surface area conferred by the fused cyclohexane ring of the DHQ scaffold. The elevated boiling point translates to a wider operable liquid range for solvent-free reactions and reduced volatility-related losses during high-temperature synthetic transformations.

Boiling Point
Cross-study comparable
284.1 ± 23.0 °C
Reported higher boiling point supports lower volatility in high-temperature synthesis
Δ ≈ +74 °C vs. piperidine analog (210 °C); computed values at 760 mmHg
Thermal property Distillation Process chemistry

Higher Lipophilicity vs Piperidine Analog

The target compound has a computed XLogP3 value of 2.2, compared to 0.93 for 2-(piperidin-1-yl)acetonitrile [1]. This 1.3-log-unit increase corresponds to an approximately 20-fold higher predicted partition coefficient (octanol/water), indicating significantly greater membrane permeability potential. The increased lipophilicity arises directly from the four additional methylene units in the fused cyclohexane ring of the decahydroquinoline core, providing a tunable property gradient not achievable with the monocyclic scaffold.

Lipophilicity (XLogP3)
Cross-study comparable
2.2
Reported higher lipophilicity may support membrane permeability research context
Δ = +1.27 log units vs. piperidine analog (0.93); computed by XLogP3 algorithm
Lipophilicity Drug-likeness ADME

Solid Powder Form Simplifies Handling

The target compound is a solid powder at room temperature with a melting point of 42–44 °C [1][2]. In contrast, 2-(piperidin-1-yl)acetonitrile has a melting point of 18–19 °C and is described as a “solid or semi-solid or liquid” under ambient storage conditions . This difference in physical state has practical implications for accurate weighing, solid-phase formulation development, and long-term storage stability, as liquid or low-melting semi-solids are more prone to degradation, evaporation, and handling loss.

Physical Form
Cross-study comparable
Solid powder, mp 42–44 °C
Reported solid form may improve handling accuracy vs. semi-solid piperidine analog
Δmp ≈ +24 °C; vendor-reported values
Physical form Handling Formulation

High sp³ Carbon Fraction Over Tetrahydroquinoline Analog

The target compound possesses an Fsp³ value of 0.91 (10 of 11 carbon atoms are sp³-hybridized), compared to 0.36 for 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile (4 of 11 sp³ carbons) and 0.71 for the monocyclic piperidine analog (5 of 7) [1]. Fsp³ is an established metric correlating with clinical success: higher Fsp³ values are associated with improved solubility, reduced promiscuity, and better toxicological profiles. The DHQ scaffold's near-complete saturation provides a distinctly three-dimensional, non-planar architecture fundamentally different from the partially aromatic tetrahydroquinoline analog [2].

Fsp³ Carbon Fraction
Class-level inference
0.91
High Fsp³ supports 3D scaffold research context; distinct from flat aromatic analogs
ΔFsp³ = +0.55 vs. tetrahydroquinoline analog (0.36); calculated from structure
Fsp³ 3D character Fragment-based drug discovery

Cis/Trans Isomer Access via Bridgehead Stereocenters

The decahydroquinoline scaffold contains two bridgehead carbon atoms (positions 4a and 8a) that can adopt cis or trans ring junction configurations [1]. This stereochemical feature is absent in 2-(piperidin-1-yl)acetonitrile (no stereocenters) and 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile (no bridgehead stereocenters due to the planar aromatic ring). The cis- and trans-DHQ isomers exhibit distinct conformational profiles and, as demonstrated across the DHQ alkaloid class, can display divergent biological activities [1][2]. The commercially supplied target compound (CAS 1215956-88-9) is provided as a defined stereoisomeric mixture or single isomer depending on the supplier, offering the user control over stereochemical composition not possible with achiral analogs.

Bridgehead Stereocenters
Class-level inference
2 bridgehead centers, cis/trans isomerism
Stereochemical diversity axis supports SAR exploration not available with achiral analogs
Isomer composition supplier-dependent; structural analysis based on ring topology
Stereochemistry Isomerism Scaffold diversity

Application Scenarios for 2-(Decahydroquinolin-1-yl)acetonitrile


Fragment-Based Drug Discovery with Saturated Scaffolds

Fragment libraries enriched in saturated, three-dimensional scaffolds are increasingly prioritized in pharmaceutical hit-finding campaigns due to the established correlation between high Fsp³ and improved clinical success rates [1][2]. With an Fsp³ of 0.91, 2-(decahydroquinolin-1-yl)acetonitrile offers a significantly more saturated core than the commonly used 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile (Fsp³ = 0.36). The presence of the nitrile group provides a hydrogen-bond acceptor and a synthetic handle for fragment elaboration via hydrolysis, reduction, or cycloaddition, making this compound a versatile starting point for fragment growing and linking strategies targeting the DHQ alkaloid pharmacophore space [2].

Scaffold-Hopping to Saturated Bicyclic Amines

Medicinal chemistry programs seeking to replace aromatic quinoline or isoquinoline cores with saturated bioisosteres—a common strategy to improve solubility, reduce CYP inhibition, and enhance novelty—can use 2-(decahydroquinolin-1-yl)acetonitrile as a direct entry point. The quantitative lipophilicity increase (ΔXLogP3 = +1.27 vs. piperidine analog) and elevated boiling point (Δ = +74 °C) provide measurable differentiation that guides selection when a more lipophilic, less volatile scaffold is desired [3][4]. The defined solid powder form (mp 42–44 °C) further facilitates accurate weighing in parallel synthesis workflows compared to the semi-solid piperidine analog [5].

Stereochemical SAR with Cis/Trans DHQ Isomers

The DHQ scaffold's two bridgehead stereocenters enable systematic exploration of cis vs. trans ring junction effects on biological activity, a dimension unavailable with planar quinoline or monocyclic piperidine analogs [1]. Researchers conducting SAR studies on ion channel modulators, GPCR ligands, or enzyme inhibitors can procure the target compound and, where isomer separation is feasible, generate matched molecular pairs that isolate the contribution of ring junction stereochemistry to target affinity and selectivity. This is directly relevant given the established antiarrhythmic, analgesic, and anticholinergic activities of DHQ derivatives [1].

Synthesis of Macrocyclic or Bifunctional Probes

The acetonitrile group serves as a latent aminomethyl (via nitrile reduction) or carboxamide/carboxylic acid (via hydrolysis) functionality, while the decahydroquinoline nitrogen can undergo further N-alkylation or acylation [2]. This bifunctional reactivity, combined with the conformational constraint imposed by the saturated bicyclic core, makes 2-(decahydroquinolin-1-yl)acetonitrile a suitable building block for constructing macrocyclic ligands, PROTAC linkers, or bifunctional degrader molecules where precise spatial orientation of two functional exit vectors is required. The higher thermal stability (bp 284 °C) compared to the piperidine analog (bp 210 °C) provides a wider temperature window for high-temperature cyclization or coupling reactions [4].

Application
Selection Property
Validation Focus
Fragment-based library design
High Fsp³ saturated scaffold
Saturation-dependent developability profile review
Scaffold-hopping from aromatic quinolines
Non-planar bicyclic amine with defined lipophilicity
Lipophilicity and 3D conformation comparison review
Stereochemical SAR studies
Bridgehead stereocenters enabling cis/trans isomer pairs
Ring junction stereochemistry contribution to target engagement
Bifunctional probe or macrocycle synthesis
Nitrile handle plus tertiary amine on constrained core
Spatial orientation of exit vectors; thermal stability window
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